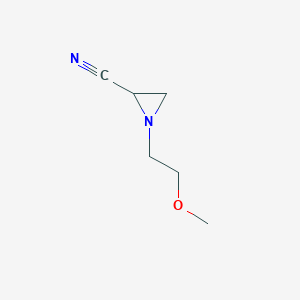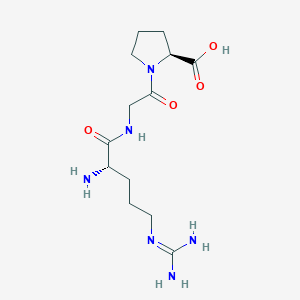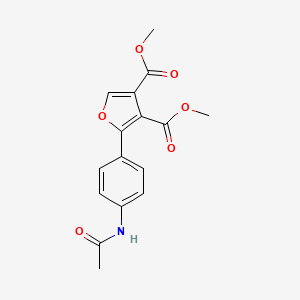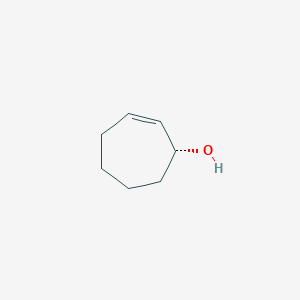
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methyl group, a phenyl group, and a 3-methylbut-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine typically involves multi-step organic reactions. One common method includes the alkylation of 2-phenylpyrrolidine with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products.
化学反应分析
Types of Reactions
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells.
Medicine: Potential use in drug development due to its ability to interact with biological targets. Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new polymers and coatings.
作用机制
The mechanism of action of 1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
2-Phenylpyrrolidine: Lacks the 3-methylbut-2-en-1-yl group, resulting in different chemical and biological properties.
1-Methyl-2-phenylpyrrolidine: Similar structure but without the 3-methylbut-2-en-1-yl group, leading to variations in reactivity and applications.
3-Methylbut-2-en-1-yl derivatives: Compounds with similar side chains but different core structures, affecting their overall properties and uses.
Uniqueness
1-Methyl-2-(3-methylbut-2-en-1-yl)-2-phenylpyrrolidine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the 3-methylbut-2-en-1-yl group, along with the phenyl and methyl groups on the pyrrolidine ring, creates a compound with versatile applications and significant research interest.
属性
| 80326-42-7 | |
分子式 |
C16H23N |
分子量 |
229.36 g/mol |
IUPAC 名称 |
1-methyl-2-(3-methylbut-2-enyl)-2-phenylpyrrolidine |
InChI |
InChI=1S/C16H23N/c1-14(2)10-12-16(11-7-13-17(16)3)15-8-5-4-6-9-15/h4-6,8-10H,7,11-13H2,1-3H3 |
InChI 键 |
MTQMTYZGBNIMTC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1(CCCN1C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)




![8,10-Dichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14434687.png)



![4-Butoxyphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14434733.png)

